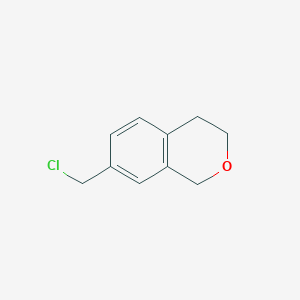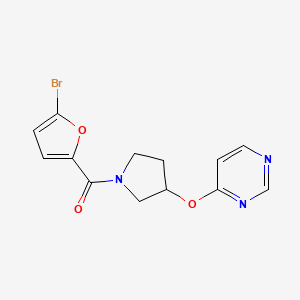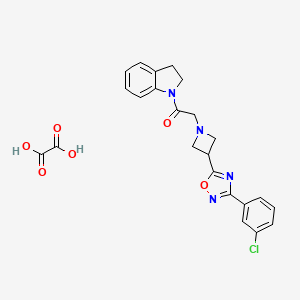![molecular formula C15H25N3O2 B2512258 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide CAS No. 1796906-86-9](/img/structure/B2512258.png)
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide, also known as AZD 5363, is a small molecule inhibitor that targets the AKT kinase pathway. This pathway is involved in cell growth, proliferation, and survival, making it a promising target for cancer treatment. AZD 5363 has shown potential in preclinical studies and is currently being evaluated in clinical trials for various cancers.
Wirkmechanismus
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 targets the AKT kinase pathway, which is involved in cell growth, proliferation, and survival. AKT is activated by various growth factors and signals, leading to the activation of downstream signaling pathways that promote cell survival and proliferation. 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 inhibits AKT activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the phosphorylation of AKT and downstream signaling molecules, leading to the inhibition of cancer cell growth and survival. In addition, 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 in lab experiments is its specificity for the AKT kinase pathway, making it a promising target for cancer treatment. In addition, 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 has shown efficacy in preclinical studies and is currently being evaluated in clinical trials for various cancers. However, one limitation of using 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the development and use of 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 in cancer treatment. One direction is the evaluation of 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is the identification of biomarkers that can predict response to 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363, allowing for personalized treatment approaches. Finally, the development of more potent and selective AKT inhibitors, based on the structure of 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363, could lead to more effective cancer treatments.
Synthesemethoden
The synthesis of 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 involves several steps, starting with the reaction of 2-aminooctane with 3-bromopropionyl chloride to form 2-(azepan-1-yl)propanoic acid. This acid is then reacted with oxalyl chloride and 3-hydroxymethyl-1-cyanoguanidine to form the intermediate, 2-(azepan-1-yl)-N-(hydroxymethyl)propanamide. The final step involves the reaction of the intermediate with 3-(dimethylamino)propyl chloride hydrochloride and triethylamine to form 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363.
Wissenschaftliche Forschungsanwendungen
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 has been studied extensively in preclinical models of various cancers, including breast, prostate, and ovarian cancer. It has been shown to inhibit the growth and survival of cancer cells by targeting the AKT pathway. In addition, 2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide 5363 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-12(18-7-4-2-3-5-8-18)15(19)17-14(10-16)13-6-9-20-11-13/h12-14H,2-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGOLRVNHKYKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1CCOC1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)

![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)
![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)
![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)
![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)



![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B2512195.png)
![(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2512196.png)